
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline is a chemical compound with the molecular formula C12H12ClN3O. It is known for its unique structure, which includes a chloro group, a methoxy group, and a pyridylamino group attached to an aniline ring. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
The synthesis of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The resulting amine is coupled with 2-chloropyridine under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学研究应用
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-methoxy-4-(2-pyridylamino)aniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
2-Chloro-5-methoxy-4-(2-pyridylamino)aniline can be compared with other similar compounds such as:
2-Chloro-5-methoxyaniline: Lacks the pyridylamino group, resulting in different chemical and biological properties.
4-(2-Pyridylamino)aniline: Lacks the chloro and methoxy groups, leading to variations in reactivity and applications.
2-Chloro-4-(2-pyridylamino)aniline:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various research and industrial applications.
属性
CAS 编号 |
85896-07-7 |
|---|---|
分子式 |
C12H12ClN3O |
分子量 |
249.69 g/mol |
IUPAC 名称 |
2-chloro-5-methoxy-4-N-pyridin-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16) |
InChI 键 |
YTXHHNWAQVDITA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


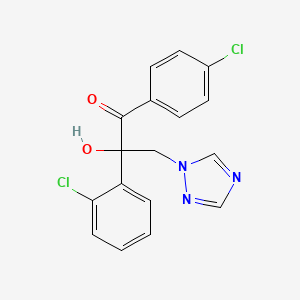
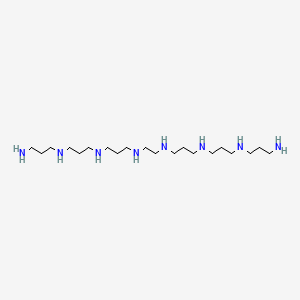


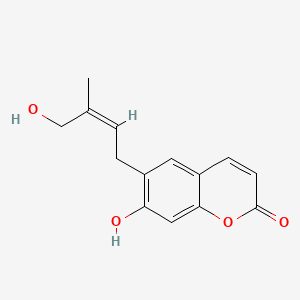
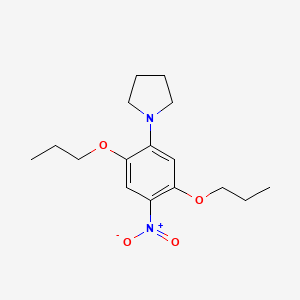
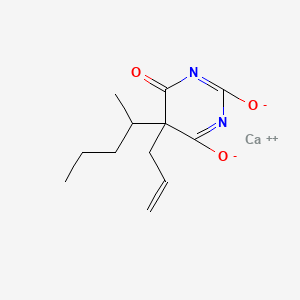

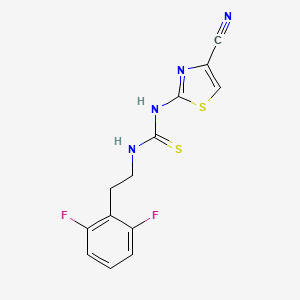
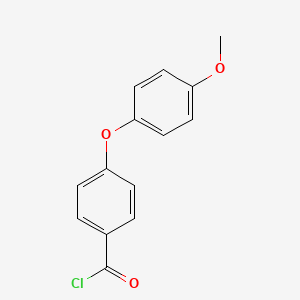

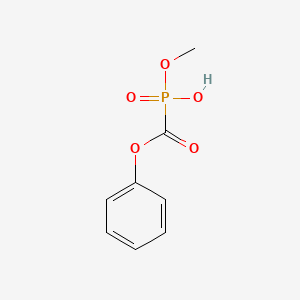
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

